N-Methyl Valganciclovir Hydrochloride

Description

Chemical Origin and Structural Relationship to Valganciclovir (B601543) and Ganciclovir (B1264)

N-Methyl Valganciclovir Hydrochloride is a derivative of Valganciclovir, which in turn is a prodrug of Ganciclovir. nih.govdaicelpharmastandards.comsemanticscholar.org Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine. daicelpharmastandards.com The chemical structure of Ganciclovir is modified to create Valganciclovir by the addition of an L-valyl ester at the 5' end of the incomplete deoxyribose ring. daicelpharmastandards.com This esterification enhances the oral bioavailability of the drug. daicelpharmastandards.com

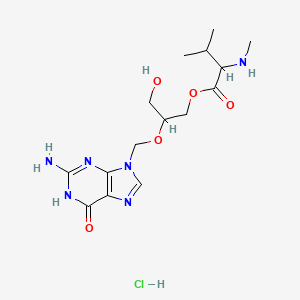

This compound is formed when a methyl group is attached to the nitrogen atom of the L-valine portion of the Valganciclovir molecule. Its chemical name is (2RS)-2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-3-hydroxypropyl N-methyl-L-valinate hydrochloride. synzeal.comglppharmastandards.com It is also referred to as Ganciclovir mono-N-methyl valinate. synzeal.comglppharmastandards.com The addition of the methyl group to the amino acid ester differentiates it from the active pharmaceutical ingredient, Valganciclovir.

Structural Comparison:

| Compound | Core Structure | Key Functional Groups |

| Ganciclovir | Guanine base linked to an acyclic sugar analog | Acyclic sugar moiety with two hydroxyl groups |

| Valganciclovir | Ganciclovir | L-valyl ester at one of the hydroxyl groups |

| N-Methyl Valganciclovir | Valganciclovir | Methyl group on the nitrogen of the L-valyl ester |

Historical Development and Significance within Antiviral Nucleoside Analogue Research

The development of Valganciclovir, approved for medical use in 2001, was a significant advancement in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients. chesci.comsigmaaldrich.com As a prodrug of Ganciclovir, it offered the convenience of oral administration with improved bioavailability. sigmaaldrich.com

The significance of this compound in antiviral nucleoside analogue research is not as a potential therapeutic agent, but rather as a case study in process chemistry and pharmaceutical analysis. The identification of this and other impurities has spurred further research into the optimization of synthetic routes for nucleoside analogues to ensure the purity and safety of the final drug product. The study of its formation and control contributes to the broader understanding of reaction mechanisms and impurity profiling in the development of antiviral drugs. The availability of this compound as a reference standard is essential for the development and validation of analytical methods to ensure that batches of Valganciclovir meet the stringent purity requirements set by regulatory bodies. synzeal.comglppharmastandards.comgoogle.com

Role as a Process-Related Impurity in Valganciclovir Synthesis and its Academic Implications

This compound is a known process-related impurity that can form during the synthesis of Valganciclovir Hydrochloride. google.comresearchgate.net Its formation has been observed specifically during the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir when alcohols like methanol (B129727) or ethanol (B145695) are used as solvents. google.com The use of these solvents can lead to the N-methylation of the valine moiety, resulting in the formation of this impurity. google.com

The presence of impurities in an active pharmaceutical ingredient (API) can impact the quality and safety of the drug product. Regulatory bodies, such as the United States Pharmacopeia (USP), have set strict limits for such impurities. For instance, the USP requires that the level of N-methyl valganciclovir impurity in Valganciclovir Hydrochloride be controlled to not more than 0.3%. google.com

This has significant academic and industrial implications, driving research in several key areas:

Development of Alternative Synthetic Routes: To avoid the formation of N-Methyl Valganciclovir and other N-alkyl impurities, researchers have developed processes that utilize alternative solvents. google.com

Advanced Analytical Methodology: The need to detect and quantify this impurity at very low levels has led to the development of sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). synzeal.comresearchgate.net These methods are crucial for quality control during the manufacturing process and for the final release of the drug product.

Impurity Profiling: The study of this compound contributes to the broader field of impurity profiling, which involves the identification, characterization, and quantification of all potential impurities in a drug substance. This is a critical aspect of drug development and regulatory submissions.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H25ClN6O5 |

|---|---|

Molecular Weight |

404.85 g/mol |

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(methylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H |

InChI Key |

UOXYIRLWWGUICN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl |

Origin of Product |

United States |

Synthetic Chemistry of N Methyl Valganciclovir Hydrochloride and Analogues

Mechanisms of N-Methyl Valganciclovir (B601543) Hydrochloride Formation During Valganciclovir Synthesis

The formation of N-Methyl Valganciclovir Hydrochloride is primarily linked to the deprotection step of an N-protected L-valine precursor of valganciclovir. Specifically, when the benzyloxycarbonyl (Cbz or Z) protecting group is removed via palladium-catalyzed hydrogenation in the presence of methanol (B129727) as a solvent, a side reaction leading to N-methylation of the primary amine of the L-valine moiety can occur google.com.

Investigation of Side Reactions Leading to N-Alkylation

The N-alkylation side reaction is a known phenomenon in the catalytic hydrogenolysis of N-benzyl and N-benzyloxycarbonyl protecting groups when conducted in alcohol solvents google.com. The generally accepted mechanism for this transformation is a "borrowing hydrogen" or "hydrogen autotransfer" process chemrxiv.org. In the context of valganciclovir synthesis, the palladium catalyst can transiently oxidize the methanol solvent to formaldehyde. This in-situ generated formaldehyde then reacts with the newly deprotected primary amine of the valganciclovir precursor to form a Schiff base or imine intermediate. This intermediate is subsequently reduced by the hydrogen present in the reaction system, leading to the formation of the N-methylated impurity uva.nl.

The key steps in the proposed mechanism are as follows:

Dehydrogenation of Methanol : The palladium catalyst abstracts hydrogen from methanol to form formaldehyde.

Deprotection : Concurrently, the palladium catalyst facilitates the hydrogenolysis of the N-benzyloxycarbonyl group from the protected valganciclovir precursor to yield the primary amine.

Imine Formation : The highly reactive formaldehyde condenses with the primary amine of the deprotected valganciclovir to form an iminium ion or imine.

Reduction : The imine intermediate is then reduced by the palladium hydride species or molecular hydrogen present, resulting in the N-methylated product.

This side reaction is particularly problematic as the this compound impurity is structurally very similar to the desired product, making its removal challenging.

Novel Synthetic Methodologies for Valganciclovir Aimed at Impurity Mitigation

To address the challenge of this compound formation, researchers have developed novel synthetic methodologies that focus on either optimizing the existing reaction conditions or devising entirely new synthetic routes that avoid the problematic steps.

Optimization of Protecting Group Strategies in Precursor Synthesis

The choice of the amino-protecting group for the L-valine moiety is crucial. While the benzyloxycarbonyl (Cbz) group is widely used, its removal by catalytic hydrogenation in alcohol solvents is the primary source of the N-alkylation impurity. Alternative protecting groups that can be removed under different conditions can mitigate this issue. For instance, the tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions, can be used. The deprotection of a Boc-protected precursor would not involve catalytic hydrogenation and thus would not trigger the N-alkylation side reaction with the solvent. Synthetic routes for valganciclovir have been described utilizing N-(tert-butoxycarbonyl)-L-valine researchgate.net.

Another approach involves a synthetic route where the amine functionality is introduced late in the synthesis, thus avoiding the need for a protecting group on the L-valine moiety during the coupling with ganciclovir (B1264). One such strategy employs (2S)-azido-3-methylbutyric acid as a masked equivalent of L-valine. The azido group is stable under various reaction conditions and can be reduced to the primary amine in a later step, thereby bypassing the deprotection of a protected amine and the associated risk of N-alkylation semanticscholar.org.

| Protecting Group Strategy | Deprotection Method | N-Alkylation Risk | Reference |

| N-benzyloxycarbonyl-L-valine (Cbz) | Catalytic Hydrogenation | High in alcohol solvents | researchgate.net |

| N-(tert-butoxycarbonyl)-L-valine (Boc) | Acidolysis | Low | researchgate.net |

| (2S)-azido-3-methylbutyric acid | Reduction of azide | Low | semanticscholar.org |

Development of Modified Reaction Conditions to Suppress N-Methyl Impurity Generation

A key development in suppressing the formation of the N-methyl impurity is the modification of the reaction conditions during the deprotection of N-benzyloxycarbonyl-L-valine ganciclovir. The most effective modification is the replacement of methanol or ethanol (B145695) with a solvent that is not readily oxidized by the palladium catalyst. A patented process describes the use of solvents such as C3-C5 alcohols (e.g., isopropanol), ketones, ethers, and esters for the deprotection step google.com. The use of aqueous isopropanol has been shown to successfully produce valganciclovir hydrochloride with the N-methyl impurity below the detection limit google.com.

The following table summarizes the effect of different solvents on the formation of N-alkylated impurities during the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir as described in the literature google.com.

| Solvent System | N-Methyl Valganciclovir (%) | N-Ethyl Valganciclovir (%) | Reference |

| Aqueous Methanol | 0.45 | - | google.com |

| Aqueous Ethanol | - | 0.38 | google.com |

| Aqueous Isopropanol | Not Detected | Not Detected | google.com |

These findings clearly demonstrate that by carefully selecting the solvent, the side reaction leading to N-alkylation can be effectively suppressed.

Application of Green Chemistry Principles in Related Synthetic Routes

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals, including nucleoside analogues like valganciclovir.

One of the key areas of green chemistry is the use of biocatalysis. Enzymes can offer high selectivity and operate under mild conditions, reducing the need for protecting groups and harsh reagents. An enzymatic process has been developed for the synthesis of a key valganciclovir intermediate, 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-3-hydropropyl-N-[(benzyloxy)carbonyl]-l-valinate researchgate.netresearchgate.net. The use of proteases like Protex 6L and Alcalase 2.4L allows for the desymmetrization of a bis-valinate intermediate, providing a more efficient and potentially greener route to the mono-ester precursor of valganciclovir researchgate.net.

The use of safer solvents is another core principle of green chemistry. The move away from methanol to less toxic and less reactive solvents like isopropanol not only mitigates impurity formation but also aligns with green chemistry goals google.com. Furthermore, research into continuous flow synthesis of purine (B94841) nucleoside esters using biocatalysts in greener solvents like tert-amyl alcohol highlights the ongoing efforts to make the synthesis of this class of compounds more sustainable researchgate.net. Such methodologies can lead to reduced waste, lower energy consumption, and a safer manufacturing process.

Targeted Synthesis of this compound for Research and Reference Standards

N-Methyl Valganciclovir is a known impurity in the synthesis of Valganciclovir, an important antiviral medication. Its presence necessitates the availability of a pure reference standard for analytical method development, validation, and routine quality control of the active pharmaceutical ingredient (API). The targeted synthesis of this compound for such purposes can be approached by modifying existing synthetic routes of Valganciclovir to intentionally favor the formation of the N-methylated product.

A plausible synthetic strategy can be adapted from methodologies developed for related N-alkylated amino acid ester prodrugs. One such approach involves the N-alkylation of a protected Valganciclovir intermediate. This multi-step synthesis would begin with the protection of the amino group of L-valine, followed by esterification with a protected ganciclovir molecule. Subsequent N-methylation of the valine moiety and final deprotection would yield the desired N-Methyl Valganciclovir.

A potential synthetic route is outlined below:

Protection of L-valine: L-valine is first protected with a suitable group, such as a benzyloxycarbonyl (Cbz) group, to prevent unwanted side reactions at the amino group during subsequent steps.

Esterification: The protected N-Cbz-L-valine is then coupled with a protected form of ganciclovir, for instance, a mono-O-protected ganciclovir, using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

N-Methylation: The crucial step involves the N-methylation of the protected Valganciclovir intermediate. This can be achieved using a methylating agent such as methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) in an inert solvent.

Deprotection: The final step involves the removal of the protecting groups from both the valine and ganciclovir moieties. This is typically achieved through catalytic hydrogenation to remove the Cbz group and any O-benzyl protecting groups, followed by treatment with hydrochloric acid to yield this compound.

In the context of impurity analysis, N-Methyl Valganciclovir often arises as a process-related impurity during the synthesis of Valganciclovir Hydrochloride. Specifically, its formation has been observed during the deprotection of N-benzyloxycarbonyl-L-valine ganciclovir when methanol is used as a solvent. The United States Pharmacopeia (USP) stipulates a strict limit of not more than 0.3% for this impurity in the final Valganciclovir Hydrochloride product.

For laboratory-scale preparation of this compound as a reference standard, the reaction conditions that lead to its formation as an impurity can be intentionally optimized. This would involve carrying out the hydrogenolytic deprotection of an N-protected Valganciclovir precursor in a methanol-rich solvent system under conditions that promote N-methylation.

Table 1: Hypothetical Laboratory-Scale Synthesis Parameters for this compound

| Parameter | Condition | Rationale |

| Starting Material | N-benzyloxycarbonyl-Valganciclovir | A common intermediate in Valganciclovir synthesis. |

| Solvent | Methanol/Water mixture | Methanol acts as the methylating agent source. |

| Catalyst | Palladium on Carbon (Pd/C) | Standard catalyst for hydrogenolysis of Cbz group. |

| Methylating Agent | In-situ from Methanol | N-methylation occurs as a side reaction. |

| Temperature | 25-40 °C | Mild conditions to control the reaction rate. |

| Pressure | 1-5 atm Hydrogen | Standard conditions for catalytic hydrogenation. |

| Reaction Time | 2-6 hours | Monitored by HPLC to maximize N-methylated product. |

| Work-up | Filtration, concentration, and purification | Isolation of the desired N-methylated compound. |

| Final Salt Formation | Treatment with HCl | To obtain the hydrochloride salt. |

The resulting this compound would then be rigorously purified, typically by chromatographic techniques, and characterized using a battery of analytical methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity before its use as a reference standard.

Design and Chemical Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

While no specific SAR studies on this compound analogues have been published, the principles of medicinal chemistry allow for the rational design of such compounds to probe the impact of structural modifications on antiviral activity. The primary goal of such studies would be to understand the steric and electronic requirements of the amino acid moiety for optimal interaction with cellular transporters and subsequent conversion to the active ganciclovir.

The design of analogues would likely focus on modifications at the N-alkyl group of the valine ester. Introducing different alkyl groups could modulate the lipophilicity, steric bulk, and basicity of the amino acid ester, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its recognition by peptide transporters.

A general synthetic scheme for these analogues would follow a similar pathway to that of N-Methyl Valganciclovir, with the key difference being the use of different alkylating agents in the N-alkylation step.

Table 2: Proposed N-Alkyl Valganciclovir Analogues and Rationale for SAR Studies

| Analogue | R-Group (N-Alkyl) | Rationale for Synthesis | Expected Impact on Activity |

| N-Ethyl Valganciclovir | Ethyl (-CH₂CH₃) | To investigate the effect of a slightly larger, more lipophilic alkyl group. | May alter transporter affinity and hydrolysis rate. |

| N-Propyl Valganciclovir | n-Propyl (-CH₂CH₂CH₃) | To further explore the impact of increased alkyl chain length and lipophilicity. | Potentially improved membrane permeability, but could hinder enzymatic conversion. |

| N-Isopropyl Valganciclovir | Isopropyl (-CH(CH₃)₂) | To study the effect of steric bulk near the nitrogen atom. | Steric hindrance might reduce recognition by transporters or esterases. |

| N-Benzyl Valganciclovir | Benzyl (-CH₂Ph) | To introduce a bulky, aromatic substituent and assess its influence on binding. | Aromatic interactions could enhance or disrupt binding to biological targets. |

The synthesis of these analogues would involve reacting the N-Cbz-Valganciclovir intermediate with the corresponding alkyl halide (e.g., ethyl iodide, propyl bromide) in the presence of a suitable base. Following purification, the analogues would be deprotected to yield the final compounds as hydrochloride salts.

The synthesized analogues would then be subjected to a battery of in vitro assays to evaluate their antiviral activity against relevant viruses, such as human cytomegalovirus (HCMV). Cytotoxicity assays would also be crucial to determine their therapeutic index. The data from these studies would provide valuable insights into the SAR of N-alkylation on the valine ester of ganciclovir, potentially guiding the design of future prodrugs with improved therapeutic profiles.

Molecular and Cellular Mechanisms of Antiviral Activity and Resistance

Antiviral Activity Evaluation in In Vitro Cellular Models

N-Methyl Valganciclovir (B601543) Hydrochloride is a prodrug of ganciclovir (B1264), meaning it is converted into its active form, ganciclovir, after administration. Its antiviral activity is therefore attributable to the action of ganciclovir.

The antiviral efficacy of ganciclovir, the active metabolite of N-Methyl Valganciclovir Hydrochloride, is well-established in various in vitro models using Cytomegalovirus (CMV)-infected cell lines. In these cellular systems, ganciclovir effectively inhibits viral DNA synthesis, which in turn prevents the replication of the virus. drugbank.comtargetmol.com The concentration of the drug required to inhibit viral replication by 50% (IC50) is a key metric determined in these assays. For susceptible CMV strains, ganciclovir typically demonstrates potent activity. nih.gov Studies have shown that both valganciclovir and ganciclovir have comparable efficacy in eradicating viremia. nih.gov For instance, one study reported that for 26 ganciclovir-susceptible HCMV clinical isolates, the average IC50 was 3.78 ± 1.62 μM. nih.gov

The antiviral action of this compound, following its conversion to ganciclovir, is a multi-step process that relies on the precise interaction with specific viral and cellular enzymes. patsnap.com

Initial Phosphorylation by Viral Protein Kinase (UL97): Once inside a CMV-infected cell, ganciclovir is selectively phosphorylated to ganciclovir monophosphate. drugbank.comnih.gov This initial and rate-limiting step is catalyzed by a viral protein kinase encoded by the CMV gene UL97. patsnap.comnih.gov This selective activation in infected cells is a crucial aspect of the drug's mechanism, as it concentrates the active compound where it is needed and minimizes effects on uninfected host cells. nih.govwikipedia.org

Conversion to Triphosphate by Cellular Kinases: Following the initial step, cellular kinases further phosphorylate ganciclovir monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form, ganciclovir triphosphate. wikipedia.org

Inhibition of Viral DNA Polymerase (UL54): The active ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, an enzyme encoded by the UL54 gene. tandfonline.comtandfonline.com It competes with the natural nucleotide, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand. wikipedia.org Once incorporated, it terminates the viral DNA chain elongation because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting viral replication. patsnap.com Ganciclovir triphosphate inhibits viral DNA polymerases much more effectively than cellular DNA polymerases. drugbank.comwikipedia.org

Molecular Basis of Antiviral Resistance to Ganciclovir Derivatives

Antiviral resistance to ganciclovir and its prodrugs, such as Valganciclovir and by extension this compound, is a significant clinical challenge that arises primarily from genetic mutations in the viral enzymes targeted by the drug. nih.govnih.gov

Resistance is most commonly associated with mutations in the UL97 gene and, less frequently, in the UL54 gene. tandfonline.comnih.gov

UL97 Mutations: Mutations in the UL97 protein kinase are the most frequent cause of ganciclovir resistance. nih.govnih.govasm.org These mutations impair the kinase's ability to perform the initial, critical phosphorylation of ganciclovir, preventing its activation. nih.gov Without this first step, the drug cannot be converted to its active triphosphate form and is rendered ineffective. This typically results in low- to moderate-level resistance to ganciclovir alone. nih.gov

UL54 Mutations: Mutations in the UL54 viral DNA polymerase gene are a less common mechanism of resistance but often confer a higher level of resistance. nih.govnih.gov These mutations alter the polymerase enzyme itself, reducing its affinity for ganciclovir triphosphate. This allows the viral polymerase to continue replicating DNA even in the presence of the activated drug. UL54 mutations can also confer cross-resistance to other antiviral agents that target the same enzyme, such as cidofovir. nih.govasm.org High-level ganciclovir resistance is often associated with the presence of mutations in both the UL97 and UL54 genes. nih.gov

Table 1: Common Resistance-Conferring Mutations in CMV

This table summarizes notable mutations in the UL97 and UL54 genes that have been associated with resistance to ganciclovir.

| Gene | Common Mutations | Consequence |

| UL97 | M460V, M460I, H520Q, A594V, L595S, C603W tandfonline.comnih.gov | Impaired phosphorylation of ganciclovir, leading to drug inactivation. |

| UL54 | P522S, L545S nih.govnih.gov | Reduced binding of ganciclovir triphosphate to the viral DNA polymerase. |

There is limited direct research on the specific impact of the N-methyl modification of this compound on viral resistance profiles. However, based on the established mechanism of action, theoretical implications can be inferred.

The N-methyl valine ester group functions as a prodrug moiety. Its purpose is to enhance the oral bioavailability of the parent drug, ganciclovir. patsnap.com This ester group is rapidly cleaved by esterases in the intestine and liver to release ganciclovir, which is the molecule that subsequently undergoes phosphorylation and interacts with the viral enzymes. wikipedia.org

Because the N-methyl modification is removed before the drug reaches its molecular targets (UL97 and UL54), it is theoretically unlikely to have a direct effect on established resistance mechanisms. Resistance mutations in UL97 and UL54 affect the interaction with ganciclovir itself (or its triphosphate form). Therefore, a virus resistant to ganciclovir would be expected to exhibit cross-resistance to this compound, as the final active compound is identical. The modification does not alter the part of the molecule recognized by the viral kinase or polymerase.

Comparative Mechanistic Studies: this compound vs. Valganciclovir and Ganciclovir

The fundamental antiviral mechanism of this compound, Valganciclovir, and Ganciclovir is identical at the cellular and molecular level, as they all rely on the activity of ganciclovir triphosphate. The primary differences between these compounds lie in their chemical structure, which affects their administration and pharmacokinetic properties.

Ganciclovir: This is the parent active drug. When administered orally, it has very low bioavailability. nih.gov

Valganciclovir: This is an L-valyl ester prodrug of ganciclovir. wikipedia.org The addition of the valine ester significantly improves its oral bioavailability to approximately 60%. drugbank.comwikipedia.org After absorption, it is rapidly converted to ganciclovir. drugbank.com

This compound: This compound is a further modification, characterized by an N-methyl valine ester. Like valganciclovir, it is a prodrug designed to be converted into ganciclovir in the body. The N-methylation of the valine ester is a chemical modification intended to influence the compound's properties, but its ultimate biological action is still mediated by the release of ganciclovir.

Once converted, all three pathways converge, and the resulting ganciclovir inhibits CMV replication through the UL97/UL54-dependent mechanism. drugbank.comtandfonline.comtandfonline.com

Table 2: Mechanistic Comparison of Ganciclovir and its Prodrugs

This table compares the key mechanistic features of Ganciclovir, Valganciclovir, and this compound.

| Feature | Ganciclovir | Valganciclovir | This compound |

| Drug Type | Active Drug | Prodrug | Prodrug |

| Chemical Moiety | N/A | L-valyl ester | N-methyl valine ester |

| Initial Activation Step | Phosphorylation by UL97 nih.gov | Conversion to Ganciclovir drugbank.comwikipedia.org | Conversion to Ganciclovir |

| Primary Molecular Target | Viral DNA Polymerase (UL54) tandfonline.comtandfonline.com | Viral DNA Polymerase (UL54) tandfonline.comtandfonline.com | Viral DNA Polymerase (UL54) |

| Resistance Mechanism | Mutations in UL97 and/or UL54 genes nih.govnih.gov | Mutations in UL97 and/or UL54 genes nih.govnih.gov | Mutations in UL97 and/or UL54 genes (inferred) |

Development and Validation of Chromatographic Methods for Research Purity Profiling

Chromatographic methods are the cornerstone of purity analysis for valganciclovir and its related compounds. The development of robust and sensitive methods is essential for separating the active compound from process-related impurities and degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quality control and purity assessment of valganciclovir. wisdomlib.org Numerous reversed-phase (RP-HPLC) methods have been developed and validated to provide simple, accurate, and precise quantification of valganciclovir and its impurities. ijnrd.orgjpionline.org These methods are validated according to International Conference on Harmonization (ICH) guidelines for parameters including linearity, precision, accuracy, robustness, and specificity. jpionline.orgrroij.com

Researchers have developed specific, stability-indicating HPLC methods capable of resolving valganciclovir from its diastereomers and degradation products formed under stress conditions. rroij.com A typical approach involves using a C18 column with a mobile phase consisting of a buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). ijnrd.orgjpionline.orgrroij.com Detection is commonly performed using a photodiode array (PDA) detector at the maximum absorbance wavelength of valganciclovir, which is typically around 254 nm. ijnrd.orgjpionline.org

The specificity of these methods is confirmed through peak purity analysis, ensuring no interference from degradants or other impurities. ijnrd.org Linearity is often established over a concentration range suitable for assaying the compound, for example, from 5-30 µg/mL or 40% to 160% of the target concentration, consistently yielding high correlation coefficients (R² > 0.999). ijnrd.orgjpionline.orgrroij.com The limits of detection (LOD) and quantification (LOQ) are determined to be sufficiently low, often in the sub-µg/mL range, demonstrating the method's sensitivity. jpionline.org

Table 1: Examples of Validated HPLC Method Parameters for Valganciclovir Analysis

| Parameter | Method 1 ijnrd.org | Method 2 jpionline.org | Method 3 rroij.com |

|---|---|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) | Shimadzu C18 | Hibar C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Ammonium Acetate Buffer (pH 3) : Methanol (55:45 v/v) | 0.05% Orthophosphoric acid : Acetonitrile (80:20 v/v) | 25mM Ammonium acetate (pH 3.0) : Methanol (90:10 v/v) |

| Flow Rate | 1 mL/min | 0.6 mL/min | 1 mL/min |

| Detection Wavelength (λmax) | 254 nm | 254 nm | 254 nm |

| Linearity Range | 5-30 µg/mL | 0.1-100 µg/mL | 18-72 µg/mL |

| Retention Time (approx.) | Not Specified | 3.761 min | 10.1 min (R-diastereomer), 11.4 min (S-diastereomer) |

For the identification and quantification of impurities at ultra-trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. researchgate.netresearchgate.net This technique is crucial for characterizing degradation products from forced degradation studies and for monitoring potential genotoxic impurities. researchgate.netresearchgate.net

LC-MS/MS methods have been developed to quantify valganciclovir and its active metabolite, ganciclovir, in various biological matrices with high accuracy. ijpsonline.comijpsonline.com These methods often employ solid-phase extraction (SPE) for sample preparation and can achieve very low limits of quantification, sometimes in the low ng/mL range. ijpsonline.comijpsonline.com The use of stable isotope-labeled internal standards, such as Valganciclovir-D5, enhances the accuracy and precision of quantification by compensating for matrix effects. ijpsonline.com

In the context of impurity profiling, LC-MS/MS is used to identify the structures of unknown degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns. researchgate.netakjournals.com For instance, a major degradation product formed under acidic stress has been successfully characterized using LC-MS/MS. researchgate.netakjournals.com Furthermore, highly sensitive LC-MS/MS methods have been developed to detect and quantify potential genotoxic impurities, such as 1,3-diacetoxy-2-(acetoxymethoxy) propane, at parts-per-million (ppm) levels in the active pharmaceutical ingredient. researchgate.netresearchgate.net

Application of Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are fundamental tools for the structural elucidation of this compound and related compounds, providing unambiguous confirmation of their chemical identity. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), is a powerful technique for the definitive structural assignment of valganciclovir and its impurities. researchgate.net These methods provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts, coupling constants, and integration of signals in an NMR spectrum serve as a fingerprint for the compound. researchgate.netresearchgate.net Comprehensive characterization data packages for reference standards of valganciclovir impurities, including this compound, typically include ¹H-NMR and mass spectrometry data to confirm the structure. synthinkchemicals.com Spectra for valganciclovir hydrochloride are publicly available in chemical databases for reference. chemicalbook.com

UV-Visible spectrophotometry is a simple, economical, and rapid technique widely used for the quantitative determination of valganciclovir in bulk and research formulations. romanpub.comijcpa.in The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. romanpub.com

For valganciclovir, the maximum absorbance (λmax) is consistently observed at approximately 252-254 nm in solvents like methanol or distilled water. jpionline.orgromanpub.comijcpa.in Validation studies have demonstrated that these spectrophotometric methods are accurate and precise, with linearity typically achieved in concentration ranges such as 5-30 µg/mL, showing excellent correlation coefficients (R² ≈ 0.999). wisdomlib.orgromanpub.com The simplicity of this technique makes it highly suitable for routine analysis in a research setting where high-throughput screening may be beneficial. researchgate.netnih.gov

Research on Chemical Stability and Degradation Pathways of Valganciclovir and Related Compounds

Understanding the chemical stability of valganciclovir is essential for its development and handling. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. akjournals.com These studies involve subjecting the compound to a variety of stress conditions as mandated by ICH guidelines, such as hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress. researchgate.netakjournals.com

Research has shown that valganciclovir is labile under acidic and photo-acidic conditions, leading to the formation of specific degradation products. researchgate.netakjournals.com However, the compound demonstrates stability under neutral, alkaline, oxidative, photolytic, and thermal stress conditions. researchgate.netakjournals.com Stability-indicating HPLC methods are crucial for separating the intact drug from these degradation products. rroij.com The major product formed during acid hydrolysis has been identified and characterized using LC-MS/MS, allowing for the proposal of its fragmentation pathway and structure. researchgate.netakjournals.com This information is vital for understanding the degradation mechanisms and for developing stable formulations.

Advanced Analytical and Spectroscopic Research Methodologies

Identification and Characterization of Forced Degradation Products

The identification and characterization of forced degradation products of N-Methyl Valganciclovir (B601543) Hydrochloride are pivotal for understanding its stability profile. Through a systematic process of subjecting the compound to various stress conditions, researchers can elucidate the primary degradation pathways and identify the resultant degradants.

Forced degradation studies on N-Methyl Valganciclovir Hydrochloride have been conducted under a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in line with the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in developing and validating stability-indicating analytical methods capable of separating the drug substance from its degradation products.

Hydrolytic Degradation

Under hydrolytic stress, which encompasses acidic and basic conditions, this compound demonstrates susceptibility to degradation. The primary degradation pathway identified involves the hydrolysis of the ester bond.

Acidic and Basic Conditions: In the presence of both acid and base, this compound undergoes hydrolysis to yield two major degradation products: Ganciclovir (B1264) and N-methyl valine. This reaction represents a fundamental breakdown of the prodrug structure.

Oxidative Degradation

Exposure to oxidative conditions also leads to the degradation of this compound.

Oxidizing Agents: When subjected to oxidizing agents, one of the identified degradation products is monoacetoxyganciclovir. The formation of various other oxidized forms is also possible depending on the specific reagents and conditions employed.

Detailed research findings on the degradation products are summarized in the tables below.

Table 1: Identified Forced Degradation Products of this compound

| Degradation Condition | Degradation Product | Chemical Name |

| Hydrolysis (Acidic) | Ganciclovir | 2-amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one |

| N-methyl valine | (2S)-3-methyl-2-(methylamino)butanoic acid | |

| Hydrolysis (Basic) | Ganciclovir | 2-amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one |

| N-methyl valine | (2S)-3-methyl-2-(methylamino)butanoic acid | |

| Oxidation | Monoacetoxyganciclovir | Acetic acid, [2-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl ester |

Table 2: Analytical Methodology for Degradation Product Identification

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of the parent drug from its degradation products. |

| Mass Spectrometry (MS) | Identification and structural elucidation of the degradation products based on their mass-to-charge ratio. |

Currently, detailed public-domain research specifically outlining the degradation products of this compound under photolytic and thermal stress conditions is limited. Further investigation in these areas would provide a more comprehensive stability profile of the compound.

Computational and Theoretical Chemical Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. nih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ijcce.ac.ir For a nucleoside analogue, the target is often a viral enzyme like DNA polymerase. The process involves placing the ligand in the binding site of the target and calculating the binding affinity or scoring function for numerous possible conformations. For instance, in studies of other antiviral drugs, molecular docking has been used to screen compounds against key viral proteins, such as the main protease of SARS-CoV-2. nih.gov While a specific docking study for N-Methyl Valganciclovir (B601543) Hydrochloride is not available, such an analysis would be crucial to determine if the N-methylation affects its binding affinity to the target viral DNA polymerase compared to Ganciclovir (B1264), the active metabolite of Valganciclovir.

Table 1: Overview of Molecular Simulation Techniques

| Technique | Purpose | Application to N-Methyl Valganciclovir Hydrochloride |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | To determine how it interacts with the active site of viral DNA polymerase and compare its binding score to Valganciclovir. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to assess complex stability. | To evaluate the stability of the predicted binding pose and analyze the dynamic interactions within the binding pocket. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can predict a wide range of characteristics, including molecular geometry, charge distribution, reactivity indices, and spectroscopic properties.

For this compound, these calculations could provide valuable data:

Electron Distribution and Reactivity: By calculating the molecular orbital energies (e.g., HOMO and LUMO), one can predict the molecule's reactivity. The distribution of electron density and electrostatic potential can identify the parts of the molecule most likely to engage in chemical reactions or intermolecular interactions.

Structural Stability: Quantum chemical methods can be used to find the most stable three-dimensional conformation of the molecule, which is essential for understanding its biological activity. ijper.org This involves energy minimization of the molecular structure. ijper.org

Comparison with Valganciclovir: Such calculations would be instrumental in comparing the electronic properties of this compound with Valganciclovir. The addition of a methyl group to the valine ester could alter the charge distribution and steric hindrance, potentially impacting its conversion to the active drug, Ganciclovir, or its interaction with cellular transporters and enzymes.

Rational Drug Design Principles Applied to Nucleoside Analogue Scaffolds

Rational drug design involves creating new medications based on a detailed understanding of the biological target. youtube.com The development of Valganciclovir is a classic example of applying these principles to a nucleoside analogue scaffold. nih.gov

Ganciclovir, an effective antiviral agent, suffers from poor oral bioavailability. nih.gov Rational drug design principles were applied to create a prodrug—a molecule that is converted into the active drug within the body. nih.govdrugbank.com The addition of a valine ester to Ganciclovir created Valganciclovir, which utilizes intestinal and hepatic esterases to be converted into Ganciclovir, thereby significantly increasing its bioavailability. nih.govdrugbank.comdrugbank.com

The design of nucleoside analogues often focuses on several key strategies:

Modifications to the Sugar Scaffold: Altering the sugar ring can enhance stability or change the mechanism of action. nih.gov

Chain Termination: Introducing modifications that prevent the extension of the DNA chain by viral polymerases is a common and effective antiviral strategy. nih.gov

Prodrug Approach: Enhancing physicochemical properties like lipophilicity and solubility to improve absorption and distribution is a key goal. nih.gov

This compound is not a product of rational design but rather an impurity that can form during the synthesis of Valganciclovir Hydrochloride. google.com Understanding the principles of rational drug design is crucial for developing synthetic routes that minimize the formation of such impurities, which could have different efficacy or toxicity profiles. google.com

DNA-Binding Investigations Utilizing Computational Modeling

Computational modeling is a powerful tool for investigating how drugs interact with DNA. While the primary target of Ganciclovir is viral DNA polymerase, understanding the direct interaction of the nucleoside analogue with DNA can provide additional insights into its mechanism of action.

A study on Valganciclovir combined experimental techniques with molecular docking to investigate its binding to calf thymus DNA (ct-DNA). nih.gov The computational results supported the experimental findings, providing a detailed picture of the interaction at the molecular level. nih.gov

Key Findings from Computational DNA-Binding Studies of Valganciclovir:

Binding Mode: Molecular docking simulations showed that Valganciclovir binds to the groove of the DNA double helix. nih.gov This is in contrast to intercalating agents that insert themselves between the base pairs of the DNA. nih.gov

Interaction Details: The simulations can identify the specific hydrogen bonds and van der Waals forces that stabilize the drug-DNA complex.

Confirmation of Experimental Data: The computational results were consistent with experimental data from circular dichroism and viscosity measurements, which also indicated a groove-binding mode. nih.gov

These same computational methods could be applied to this compound to determine if the N-methylation alters its DNA-binding properties. Any change in binding affinity or mode could have implications for its biological activity and potential off-target effects.

Table 2: Summary of Valganciclovir-DNA Interaction Study nih.gov

| Parameter | Method | Finding |

|---|---|---|

| Binding Mode | Molecular Docking, Circular Dichroism, Viscometry | Groove-binding to calf thymus DNA |

| Binding Affinity | UV-Vis Spectroscopy | Binding constant (Ka) is comparable to other groove-binding drugs |

| Competitive Displacement | Fluorimetric Studies | Displaced the groove-binder Hoechst 33258 but not the intercalator Methylene Blue |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Valganciclovir |

| Valganciclovir Hydrochloride |

| Ganciclovir |

| Hoechst 33258 |

Future Research Directions in N Methyl Valganciclovir Hydrochloride Chemical Biology

Exploration of Novel Synthetic Pathways and Enhanced Process Control for Impurity Management

The formation of N-Methyl Valganciclovir (B601543) Hydrochloride has been identified as a consequence of using methanol (B129727) as a solvent during the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir (B1264) in the synthesis of Valganciclovir hydrochloride. google.com This knowledge provides a clear starting point for research into novel synthetic pathways and process control strategies to minimize or eliminate its formation.

Future research in this area could focus on:

Alternative Solvents and Reaction Conditions: A key patent has already demonstrated that replacing methanol with other solvents, such as isopropanol, can prevent the formation of N-methylated impurities. google.com Systematic studies could explore a wider range of solvents and reaction conditions (e.g., temperature, pressure, catalysts) to identify optimal parameters that not only prevent the formation of N-Methyl Valganciclovir Hydrochloride but also maintain high yield and purity of the desired product.

Process Analytical Technology (PAT): The implementation of PAT offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. researchgate.netagcbio.comeuropeanpharmaceuticalreview.com Future work could involve the development and application of in-line or on-line analytical techniques, such as spectroscopy (e.g., NIR or Raman) and chromatography, to monitor the formation of this compound in real-time. agcbio.comrehbaum.info This would enable a more dynamic and responsive control strategy to ensure the impurity remains below the established threshold of 0.3% as specified by the United States Pharmacopoeia (USP). google.com

Novel Synthetic Routes: Investigation into entirely new synthetic routes for Valganciclovir that circumvent the specific step prone to N-methylation could be a long-term goal. For example, exploring different protecting group strategies or alternative coupling reagents might offer pathways that are inherently less likely to produce this impurity. semanticscholar.org

| Strategy | Description | Potential Research Focus |

|---|---|---|

| Alternative Solvents | Replacing methanol with solvents that do not act as methylating agents. | Systematic screening of solvents like isopropanol, ethanol (B145695), and others for optimal yield and purity. google.com |

| Process Analytical Technology (PAT) | Real-time monitoring and control of the manufacturing process to minimize impurity formation. | Development of in-line spectroscopic and chromatographic methods for continuous monitoring. researchgate.netagcbio.com |

| Novel Synthetic Routes | Developing new synthetic pathways that avoid the specific reaction conditions leading to N-methylation. | Exploration of different protecting groups and coupling reagents in the synthesis of Valganciclovir. semanticscholar.org |

Development of Advanced Preclinical Models for Deeper Mechanistic Understanding

While this compound is currently treated as an impurity to be controlled, understanding its potential biological effects is crucial for a comprehensive risk assessment. Advanced preclinical models offer the opportunity to investigate its mechanistic properties in a more human-relevant context than traditional cell cultures or animal models.

Future research directions in this area include:

Organ-on-a-Chip Technology: These microfluidic devices, which recapitulate the structure and function of human organs, can be used to study the potential toxicity of this compound on various tissues, such as the liver, kidney, and bone marrow. nih.govnih.gov This technology would allow for the investigation of its metabolism and potential for inducing cellular stress or injury in a controlled, human-relevant system.

Humanized Mouse Models: Mice engrafted with human cells or tissues can provide valuable insights into the potential immunotoxicity of drug impurities. fda.govfda.govnih.govnih.govresearchgate.net These models could be used to assess whether this compound elicits an immune response, which is a critical consideration for any compound administered to humans, even at low levels.

Application of Artificial Intelligence and Machine Learning in Chemical Space Exploration and Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. These technologies can be applied to the study of this compound to explore its chemical space and predict its properties.

Potential research applications include:

Generative Chemistry: AI-powered generative models can design novel molecules with desired properties. quantiphi.comnih.govmedium.commoleculeinsight.com These tools could be used to explore the chemical space around this compound to identify analogs with potentially interesting biological activities or, conversely, to design modifications that would render the impurity completely inert.

ADME-Tox Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of small molecules. nih.govresearchgate.netpurdue.edunih.govresearchgate.net These models could be applied to this compound to generate in silico predictions of its pharmacokinetic and toxicological profile, which could then be validated experimentally.

| AI/ML Application | Description | Potential Research Goal |

|---|---|---|

| Generative Chemistry | Designing novel molecules with specific properties using AI algorithms. | To explore analogs with modified biological activity or to design non-toxic variations. quantiphi.comnih.gov |

| ADME-Tox Prediction | Using machine learning models to predict the pharmacokinetic and toxicological properties of a compound. | To generate in silico hypotheses about the safety and disposition of this compound. nih.govresearchgate.net |

Comprehensive Investigation into the Potential Biological Activity or Toxicological Profile of this compound as an Isolated Entity

The most significant gap in our understanding of this compound is the lack of direct data on its biological activity and toxicology as an isolated compound. Future research should aim to fill this knowledge gap through a combination of in silico, in vitro, and potentially in vivo studies.

Key research questions to address include:

Antiviral Activity: Given its structural similarity to Valganciclovir and its active metabolite Ganciclovir, it is important to determine if this compound possesses any antiviral activity against cytomegalovirus (CMV) or other herpesviruses. Standard in vitro antiviral assays could be employed to assess its potency.

Toxicological Profile: A comprehensive toxicological assessment is necessary to understand the potential risks associated with this impurity. This would involve in vitro cytotoxicity assays in various cell lines and, if warranted, in vivo studies in animal models to evaluate for potential organ toxicity, genotoxicity, and other adverse effects. Insights may be drawn from toxicological studies of related N-methylated purine (B94841) analogs, such as 7-Methylguanine, which has been studied for its toxicological and potential anticancer properties. frontiersin.org

Mechanism of Action: If any biological activity is observed, further studies would be needed to elucidate its mechanism of action. For example, if it exhibits antiviral activity, researchers could investigate whether it is a substrate for the same viral and cellular kinases as Ganciclovir.

A thorough investigation into these areas will provide a more complete picture of this compound, moving beyond its current classification as a mere process impurity to a more fully characterized chemical entity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.